
L-Aspartyl-L-phenylalanine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspartyl-L-phenylalanine Hydrochloride is a synthetic dipeptide composed of L-aspartic acid and L-phenylalanineAspartame hydrochloride is approximately 200 times sweeter than sucrose, making it a popular choice for reducing caloric intake without sacrificing sweetness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartyl-L-phenylalanine Hydrochloride typically involves the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine using α-amino acid ester acyl transferase. This intermediate is then chemically transformed into α-L-aspartyl-L-phenylalanine methylester hydrochloride in an aqueous solution with methanol and hydrochloric acid. The hydrochloric acid is subsequently removed to form aspartame .
Industrial Production Methods
Industrial production of this compound involves both chemical and enzymatic methods. The chemical synthesis requires the protection of the amino group in L-aspartic acid, typically using carbobenzoxy or formyl groups. The protected L-aspartic acid is converted to its anhydride, which is then condensed with L-phenylalanine methylester. The protective group is removed to form aspartame. Enzymatic synthesis involves the use of thermolysin and requires similar protection and deprotection steps .
Análisis De Reacciones Químicas
Types of Reactions
L-Aspartyl-L-phenylalanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like hydrochloric acid and methanol are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
L-Aspartyl-L-phenylalanine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its effects on metabolic pathways and enzyme interactions.
Medicine: Studied for its potential therapeutic applications and safety profile.
Industry: Widely used as a low-calorie sweetener in food and beverage products.
Mecanismo De Acción
Upon ingestion, L-Aspartyl-L-phenylalanine Hydrochloride is broken down into its constituent amino acids, L-aspartic acid and L-phenylalanine, and methanol. These components are absorbed into the bloodstream and utilized in normal metabolic processes. The compound does not accumulate in the body, and its components are metabolized in the same way as when derived from common foods .
Comparación Con Compuestos Similares
Similar Compounds
L-Aspartyl-L-phenylalanine Methyl Ester:
L-Phenylalanine: An essential amino acid that is a component of aspartame.
L-Aspartic Acid: A non-essential amino acid that is also a component of aspartame.
Uniqueness
L-Aspartyl-L-phenylalanine Hydrochloride is unique due to its high sweetness potency and low caloric content. It is widely used as a sugar substitute in various food and beverage products, providing a sweet taste without the added calories of sugar .
Propiedades
Fórmula molecular |
C13H17ClN2O5 |
|---|---|
Peso molecular |
316.74 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O5.ClH/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20);1H/t9-,10-;/m0./s1 |
Clave InChI |
ZBKLSNNWMKEUKS-IYPAPVHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


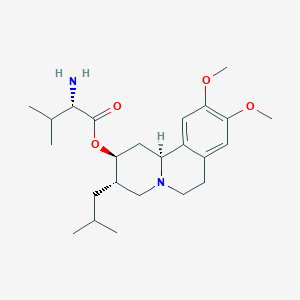
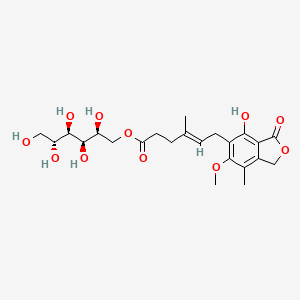
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
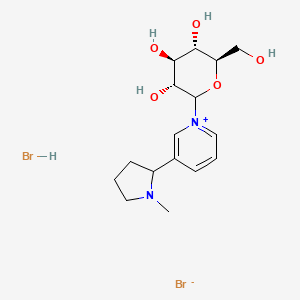

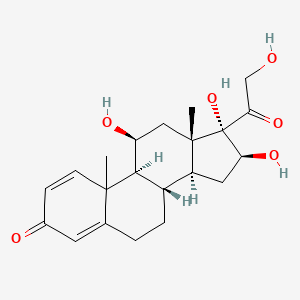


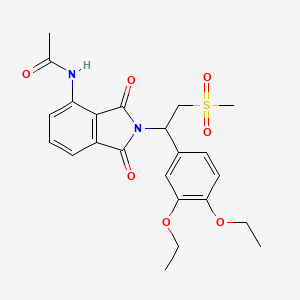

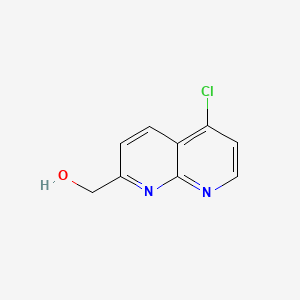
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)

